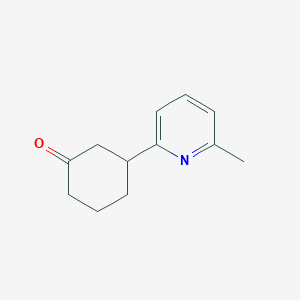
3-(6-Methylpyridin-2-yl)cyclohexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Methylpyridin-2-yl)cyclohexanone is an organic compound with the molecular formula C12H15NO. It features a cyclohexanone ring substituted with a 6-methylpyridin-2-yl group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Methylpyridin-2-yl)cyclohexanone typically involves the reaction of 6-methylpyridin-2-yl derivatives with cyclohexanone under specific conditions. One common method involves the use of hydrazine hydrate and dimethylacetamide as solvents, followed by cyclization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to scale up the production process.
化学反应分析
Types of Reactions: 3-(6-Methylpyridin-2-yl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridinyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens or alkylating agents are used under controlled conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridinyl derivatives.
科学研究应用
3-(6-Methylpyridin-2-yl)cyclohexanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of novel materials with specific properties
作用机制
The mechanism of action of 3-(6-Methylpyridin-2-yl)cyclohexanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The compound may modulate various biochemical pathways, contributing to its potential therapeutic applications .
相似化合物的比较
3-(6-Methylpyridin-2-yl)coumarin: Known for its selective inhibition of cancer-related carbonic anhydrases IX and XII.
2-(6-Methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone: Used in the synthesis of pyrazole-appended quinoline derivatives.
Uniqueness: 3-(6-Methylpyridin-2-yl)cyclohexanone is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its cyclohexanone ring and pyridinyl group make it a versatile intermediate for various synthetic applications.
属性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC 名称 |
3-(6-methylpyridin-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C12H15NO/c1-9-4-2-7-12(13-9)10-5-3-6-11(14)8-10/h2,4,7,10H,3,5-6,8H2,1H3 |
InChI 键 |
HBVYAVZFOJDPLM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)C2CCCC(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















